N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Overview
Description
N-tert-butyl-1-formylcyclopropane-1-sulfonamide: is an organosulfur compound with the molecular formula C8H15NO3S. This compound is characterized by the presence of a cyclopropane ring, a formyl group, and a sulfonamide group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under controlled conditions. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-formylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-tert-butyl-1-formylcyclopropane-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-formylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can undergo chemical transformations that modulate the compound’s biological activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-tert-butyl-1-formylcyclopropane-1-sulfonamide: can be compared with other sulfonamide derivatives such as:
Uniqueness:
- The presence of the cyclopropane ring in this compound provides unique steric and electronic properties, distinguishing it from other sulfonamide derivatives. This structural feature enhances its reactivity and potential applications in various fields.
Properties
IUPAC Name |
N-tert-butyl-1-formylcyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWXSHAVJWSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213882 | |
Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1409950-09-9 | |
Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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